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Compound of Interest

Compound Name: endo-BCN-PEG8-acid

Cat. No.: B607322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the creation and utilization of

Bicyclononyne (BCN)-modified probes for advanced bioimaging applications. BCN is a strained

cyclooctyne that serves as a powerful tool for bioorthogonal chemistry, enabling the specific

and efficient labeling of biomolecules in complex biological systems without interfering with

native processes.[1] This technology is particularly valuable for live-cell imaging, super-

resolution microscopy, and in vivo studies.[2]

BCN-modified probes are primarily employed in two highly efficient bioorthogonal reactions:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse Electron-Demand Diels-

Alder (IEDDA) reaction with tetrazines.[3][4] These reactions are characterized by their rapid

kinetics and high specificity, allowing for the precise attachment of imaging agents like

fluorophores to target biomolecules.[1]

Key Applications of BCN-Modified Probes:
Protein Labeling: Track the localization and dynamics of specific proteins within living cells

by introducing BCN moieties through non-canonical amino acid incorporation or enzymatic

tagging.[1][2]

Nucleic Acid Modification: Site-specifically label DNA and RNA to study gene expression,

replication, and localization.[1][4][5]
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Glycan Imaging: Visualize and study glycans on the cell surface to understand their roles in

cellular communication and disease.

In Vivo Imaging: Due to their biocompatibility and rapid reaction kinetics, BCN probes are

suitable for imaging biological processes in living organisms.[6]

Quantitative Data Summary
The performance of BCN-modified probes is critically dependent on the reaction kinetics and

the photophysical properties of the resulting conjugate. The following tables summarize key

quantitative data for common BCN-based bioorthogonal reactions.

Table 1: Second-Order Rate Constants for BCN Bioorthogonal Reactions

Reaction Type Reactant Pair
Rate Constant
(k₂) (M⁻¹s⁻¹)

Biological
Application

Reference

IEDDA

BCN & 3,6-di-(2-

pyridyl)-s-

tetrazine

1245 ± 45
Live Cell Protein

Labeling
[7]

IEDDA

BCN & 3-methyl-

6-phenyl-1,2,4,5-

tetrazine

437 ± 13
Live Cell Protein

Labeling
[7]

Photoinduced

Cycloaddition

BCN &

Sulfonated

Tetrazole

11,400 - 39,200
Rapid Live Cell

Protein Labeling
[3]

SPAAC BCN & Azide
Typically lower

than IEDDA

General

Biomolecule

Labeling

[8][9]

Note: The reactivity of BCN in SPAAC is generally lower than in IEDDA reactions with

tetrazines. The endo-BCN isomer is more reactive in SPAAC than the exo-BCN isomer.[9]

Table 2: Fluorescence Enhancement of Fluorogenic Probes upon Reaction with BCN
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Fluorogenic Probe
System

Fold Fluorescence
Increase

Application Reference

Tetrazine-Fluorophore

Conjugates
5 - 10 Live Cell Imaging [7][10]

Sydnone-Coumarin

Probes
Up to 24.9 Live Cell Imaging [6]

Si-Rhodamine-Azide

Probe
Up to 48

Live Cell and Bacteria

Imaging
[6]

Rhenium(I)

Polypyridine Sydnone

Complexes

Up to 38.9
Lysosome Bioimaging

in Live Cells
[6]

Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying chemical transformations is crucial for

understanding and implementing these techniques.

Probe Synthesis & Biomolecule Modification Bioorthogonal Labeling Imaging and Analysis

Synthesize BCN-modified
biomolecule of interest

(e.g., protein, DNA)

Synthesize or procure
azide- or tetrazine-

functionalized imaging probe

Incubate BCN-biomolecule
with imaging probe in

biological sample (e.g., live cells)

Bioorthogonal Reaction
(SPAAC or IEDDA) Wash to remove

unreacted probe
(optional for fluorogenic probes)

Image sample using
appropriate microscopy technique

(e.g., fluorescence microscopy)
Analyze imaging data

Click to download full resolution via product page

Caption: General experimental workflow for imaging using BCN-modified probes.
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Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Inverse Electron-Demand Diels-Alder (IEDDA)
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Caption: Key bioorthogonal reactions involving BCN-modified probes.

Detailed Experimental Protocols
Protocol 1: General Synthesis of a BCN-Modified Protein
via Amide Coupling
This protocol describes the modification of a purified protein with a BCN-NHS ester.

Materials:

Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

BCN-NHS ester (e.g., endo-BCN-NHS ester)

Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Desalting column or dialysis cassette for purification
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Procedure:

Prepare Stock Solutions:

Dissolve the BCN-NHS ester in anhydrous DMSO to a concentration of 10 mM.

Ensure the purified protein is at a concentration of 1-10 mg/mL in an amine-free buffer.

Reaction Setup:

Add a 10-20 fold molar excess of the BCN-NHS ester stock solution to the protein

solution. The final DMSO concentration should ideally be below 10% (v/v) to maintain

protein integrity.

Gently mix the reaction and incubate for 30-60 minutes at room temperature.

Quench Reaction:

Add the quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to

quench any unreacted BCN-NHS ester.

Incubate for an additional 15-30 minutes at room temperature.

Purification:

Remove unreacted BCN-NHS ester and quenching reagents by size-exclusion

chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).

Characterization and Storage:

Confirm successful modification using techniques such as mass spectrometry (MALDI-

TOF or ESI-MS).

Store the BCN-modified protein at -20°C or -80°C for long-term stability.

Protocol 2: Live-Cell Imaging using SPAAC with a BCN-
Modified Protein and an Azide-Fluorophore
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This protocol outlines the labeling and imaging of a BCN-modified protein in live cells.

Materials:

Live cells expressing the BCN-modified protein of interest

Cell culture medium

Azide-functionalized fluorescent probe (e.g., Azide-AF488)

Phosphate-Buffered Saline (PBS)

Fluorescence microscope

Procedure:

Cell Culture and Probe Preparation:

Culture cells expressing the BCN-modified protein under standard conditions.

Prepare a stock solution of the azide-fluorophore in DMSO (e.g., 1-10 mM). Dilute the

stock solution in cell culture medium to the final working concentration (typically 1-10 µM).

Labeling:

Remove the culture medium from the cells and wash once with warm PBS.

Add the azide-fluorophore containing medium to the cells.

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

Washing:

Remove the labeling medium and wash the cells three times with warm PBS to remove

any unreacted probe.

Imaging:

Add fresh cell culture medium or an appropriate imaging buffer to the cells.
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Image the cells using a fluorescence microscope with the appropriate filter sets for the

chosen fluorophore.

Protocol 3: Fluorogenic Labeling of DNA in Live Cells
using IEDDA
This protocol describes the metabolic labeling of DNA with a BCN-modified nucleoside followed

by fluorogenic labeling with a tetrazine-fluorophore conjugate.[4][5]

Materials:

Live cells

BCN-modified deoxyribonucleoside triphosphate (e.g., dCpBCNTP)[5]

A suitable delivery agent for the modified dNTP if required (e.g., SNTT1 transporter)[5]

Tetrazine-fluorophore conjugate (fluorogenic)

Cell culture medium

PBS

Fluorescence microscope

Procedure:

Metabolic Labeling:

Incubate the live cells with the BCN-modified dNTP (and delivery agent, if necessary) in

cell culture medium for a duration sufficient for incorporation into newly synthesized DNA

(e.g., 1 hour).[5]

Wash:

Remove the medium containing the BCN-dNTP and wash the cells with fresh, warm

medium.
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Fluorogenic Reaction:

Add the tetrazine-fluorophore conjugate, diluted in fresh medium, to the cells. Incubation

times can be short, on the order of 15 minutes, due to the rapid kinetics of the IEDDA

reaction.[5]

Imaging (No-Wash Option):

For highly fluorogenic probes, imaging can be performed directly without a final wash step,

minimizing background fluorescence from the unreacted probe.[11]

Image the cells using a fluorescence microscope with the appropriate excitation and

emission wavelengths for the fluorophore.

These protocols provide a starting point for the design of experiments using BCN-modified

probes. Optimization of concentrations, incubation times, and purification methods may be

necessary for specific applications and biomolecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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